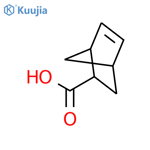

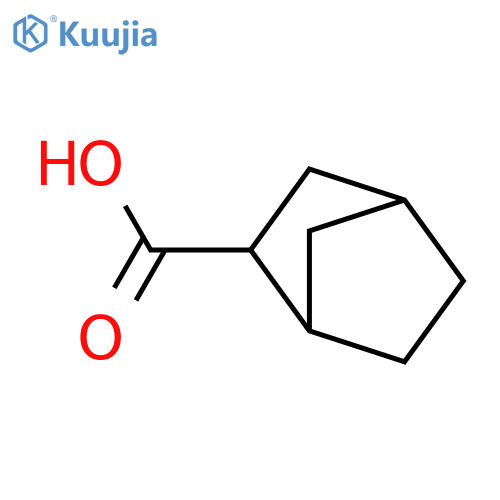

Cas no 824-62-4 (Bicyclo2.2.1heptane-2-carboxylic Acid)

Bicyclo2.2.1heptane-2-carboxylic Acid Propiedades químicas y físicas

Nombre e identificación

-

- Bicyclo[2.2.1]heptane-2-carboxylic acid

- Norbornane-2-carboxylic acid

- C8H12O2

- predominantly endo isomer

- 2.5-Methylen-hexahydrobenzoesaeure

- 2-NORBORNANECARBOXYLIC ACID

- 2-norbornylcarboxylic acid

- Einecs 212-532-2

- 2-Norbornanecarboxylic acid (6CI, 7CI, 8CI)

- 2-Norcamphanecarboxylic acid (4CI)

- 934-29-2

- 2-Norbornanecarboxylic acid, endo-

- (2S)-Norbornane-2-carboxylicacid

- ENDO-BICYCLO(2.2.1)HEPTANE-2-CARBOXYLIC A CID

- NSC152331

- NSC-152331

- AB86378

- Bicyclo[2.2.1]heptane-2-carboxylicacid

- Bicyclo(2,2,1)heptane-2-carboxylic acid

- NoName_413

- AB86072

- SY157619

- AKOS016874856

- 2-Norcamphanecarboxylic acid

- NS00042876

- NCIOpen2_001057

- (1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid

- 2-norbornane carboxylic acid

- MFCD00167749

- SCHEMBL108141

- AKOS001175785

- PB48233

- PS-4221

- AM807074

- 2-norbornanecarboxlic acid

- Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-

- NSC 152331

- Bicyclo(2.2.1)heptane-2-carboxylic acid, endo-

- STR06793

- DTXSID90901315

- AB86124

- EN300-15401

- Bicyclo(2.2.1)heptane-2-carboxylic acid

- 824-62-4

- bicyclo[2.2.1]heptane-2-carboxylic acid;Bicyclo[2.2.1]heptane-2-carboxylic acid

- endo-Bicyclo(2.2.1)heptane-2-carboxylic acid

- CS-W016458

- Z147433488

- FT-0622956

- A849093

- STK430693

- (1S,4R)-norbornane-2-carboxylic acid

- (1R,2S,4S)-rel-norbornane-2-carboxylic acid

- DB-393463

- exo-Norbornane-2-carboxylic acid

- Bicyclo2.2.1heptane-2-carboxylic Acid

-

- MDL: MFCD19237255

- Renchi: 1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)

- Clave inchi: JESWDXIHOJGWBP-UHFFFAOYSA-N

- Sonrisas: O=C(C1C2CC(CC2)C1)O

- Brn: 2042631

Atributos calculados

- Calidad precisa: 140.08400

- Masa isotópica única: 140.084

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 1

- Complejidad: 165

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 3

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 1.8

- Superficie del Polo topológico: 37.3A^2

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.193

- Punto de fusión: 40°C

- Punto de ebullición: 134-136°C 16mm

- Punto de inflamación: >100°C

- índice de refracción: 1.4855

- Coeficiente de distribución del agua: Insoluble in water.

- PSA: 37.30000

- Logp: 1.50720

- Presión de vapor: 0.0±1.0 mmHg at 25°C

- Disolución: Not determined

Bicyclo2.2.1heptane-2-carboxylic Acid Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: Irritant

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Código de categoría de peligro: R36/38: irritating to eyes and skin.

- Instrucciones de Seguridad: S26-S36

-

Señalización de mercancías peligrosas:

- Nivel de peligro:8

- Términos de riesgo:R36/38

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Bicyclo2.2.1heptane-2-carboxylic Acid Datos Aduaneros

- Código HS:2916209090

- Datos Aduaneros:

China Customs Code:

2916209090Overview:

2916209090 other(Cycloalkane\Cycloene\Cyclic terpene)Monocarboxylic acid(Including anhydrides\Acyl halide,Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Bicyclo2.2.1heptane-2-carboxylic Acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044302-5g |

Bicyclo[2.2.1]heptane-2-carboxylic acid |

824-62-4 | 95% | 5g |

¥158.00 | 2024-07-28 | |

| Chemenu | CM202300-1g |

Bicyclo[2.2.1]heptane-2-carboxylic acid |

824-62-4 | 95% | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-15401-10.0g |

bicyclo[2.2.1]heptane-2-carboxylic acid |

824-62-4 | 95% | 10g |

$69.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NC368-20g |

Bicyclo2.2.1heptane-2-carboxylic Acid |

824-62-4 | 98% | 20g |

961.0CNY | 2021-07-14 | |

| Chemenu | CM202300-10g |

Bicyclo[2.2.1]heptane-2-carboxylic acid |

824-62-4 | 95% | 10g |

$262 | 2021-08-04 | |

| TRC | B591730-500mg |

Bicyclo[2.2.1]heptane-2-carboxylic Acid |

824-62-4 | 500mg |

$ 80.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1006290-1G |

norbornane-2-carboxylic acid |

824-62-4 | 97% | 1g |

$195 | 2024-07-21 | |

| TRC | B591730-100mg |

Bicyclo[2.2.1]heptane-2-carboxylic Acid |

824-62-4 | 100mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044302-100g |

Bicyclo[2.2.1]heptane-2-carboxylic acid |

824-62-4 | 95% | 100g |

¥2367.00 | 2024-07-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 32482-1g |

Bicyclo[2.2.1]heptane-2-carboxylic acid |

824-62-4 | 1g |

¥217.00 | 2023-03-01 |

Bicyclo2.2.1heptane-2-carboxylic Acid Métodos de producción

Métodos de producción 1

Métodos de producción 2

Métodos de producción 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Métodos de producción 4

1.2 Catalysts: Sodium tert-butoxide , Cuprous iodide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C

1.3 Reagents: Cesium fluoride ; 24 h, 120 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified

Métodos de producción 5

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water

Métodos de producción 6

Métodos de producción 7

Métodos de producción 8

1.2 Reagents: Sulfuric acid Solvents: Water

Métodos de producción 9

Métodos de producción 10

Bicyclo2.2.1heptane-2-carboxylic Acid Raw materials

- 5-Norbornen-2-carboxylic acid

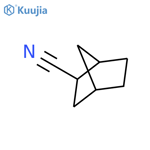

- Bicyclo[2.2.1]heptane-2-carbonitrile

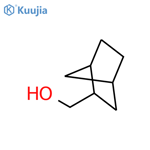

- {bicyclo[2.2.1]heptan-2-yl}methanol

- Bicyclo2.2.1hept-2-ene

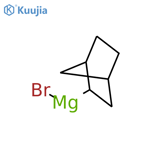

- MAGNESIUM, BICYCLO[2.2.1]HEPT-2-YLBROMO-

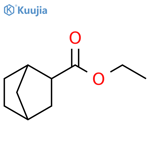

- Bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester

Bicyclo2.2.1heptane-2-carboxylic Acid Preparation Products

Bicyclo2.2.1heptane-2-carboxylic Acid Literatura relevante

-

Gang-Tian Zhu,Fei Liu,Sheng He,Xiao-Mei He,Shu-Kui Zhu,Yu-Qi Feng RSC Adv. 2018 8 19486

-

Song Liu,Renbo Wu,Yuli Sun,Karl Ploessl,Yan Zhang,Yajing Liu,Zehui Wu,Lin Zhu,Hank F. Kung New J. Chem. 2020 44 9109

-

Sanjiv O. Tomer,Hemant P. Soni New J. Chem. 2022 46 2495

-

Jack P. Gunning,Jack W. Levell,Mark F. Wyatt,Paul L. Burn,Jeremy Robertson,Ifor D. W. Samuel Polym. Chem. 2010 1 730

-

Rahat Alam,Raihan Rahman Imon,Md. Enamul Kabir Talukder,Shahina Akhter,Md. Alam Hossain,Foysal Ahammad,Md. Mashiar Rahman RSC Adv. 2021 11 40120

824-62-4 (Bicyclo2.2.1heptane-2-carboxylic Acid) Productos relacionados

- 97-61-0(2-Methyl-pentanoic Acid)

- 1188-02-9(2-Methylheptanoic acid)

- 1703-58-8(1,2,3,4-Butanetetracarboxylic acid)

- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)

- 828-51-3(Adamantane-1-carboxylic acid)

- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)

- 99-66-1(Valproic acid)

- 1076-97-7(1,4-Cyclohexanedicarboxylic Acid)

- 1460-16-8(Cycloheptanecarboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)